4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
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Description
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H18N8OS and its molecular weight is 370.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Compound Development
Research on heterocyclic compounds similar to 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide has led to the development of various novel compounds with potential therapeutic applications. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic activities. These compounds exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory properties, highlighting the therapeutic potential of heterocyclic compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).
Anticancer and Antimicrobial Agents
The exploration of heterocyclic carboxamides has also included the evaluation of their potential as antipsychotic agents. Certain heterocyclic analogues have shown promising in vitro binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, alongside potent in vivo activities suggesting their utility in psychiatric treatments (Norman et al., 1996). Additionally, novel carboxamides, sulfonamides, ureas, and thioureas derived from pyrazolo[1,5-a]pyrimidine analogs have been synthesized and tested for their anticancer properties, demonstrating the versatility of heterocyclic compounds in the development of new cancer therapies (Ajeesh Kumar et al., 2016).
Enzyme Inhibition for Disease Modelling
The discovery of piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase represents another significant application of heterocyclic compounds in scientific research. These inhibitors have shown robust effects on serum biomarkers related to linoleic acid epoxide, providing evidence of their potential in disease model studies and therapeutic applications (Thalji et al., 2013).
Antimicrobial and Insecticidal Applications
Furthermore, the synthesis of new dithiocarbamate derivatives featuring thiazole and benzothiazole rings has expanded the antimicrobial toolkit, with some compounds displaying high activity against various microorganisms. This underscores the role of heterocyclic chemistry in developing new antimicrobial agents (Yurttaş et al., 2016). Additionally, certain sulfonamide-bearing thiazole moieties have demonstrated potent insecticidal effects against the cotton leafworm, showcasing the agricultural applications of these chemical frameworks (Soliman et al., 2020).
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8OS/c25-16(18-9-13-2-1-7-26-13)23-5-3-22(4-6-23)14-8-15(20-11-19-14)24-12-17-10-21-24/h1-2,7-8,10-12H,3-6,9H2,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZIJBAAGGSRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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